![molecular formula C10H11NO2 B2512742 2-(Cyclopropylmethoxy)nicotinaldehyde CAS No. 902835-88-5](/img/structure/B2512742.png)
2-(Cyclopropylmethoxy)nicotinaldehyde
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Overview
Description
“2-(Cyclopropylmethoxy)nicotinaldehyde” is a chemical compound with the linear formula C10H11O2N1 . Its molecular weight is approximately 177.200 Da .
Molecular Structure Analysis
The molecular structure of “2-(Cyclopropylmethoxy)nicotinaldehyde” can be represented by the SMILES stringO=CC1=CC=CN=C1OCC2CC2
. This indicates that the compound contains a cyclopropylmethoxy group attached to a nicotinaldehyde core.
Scientific Research Applications
Synthesis and Antiviral Activity
Research by Attaby et al. (2007) explored the synthesis of heterocyclic compounds derived from nicotinaldehyde, showcasing the compound's utility in generating novel heterocycles with potential antiviral activities. Their work involved the reaction of nicotinaldehyde with 2-cyanoethanethioamide to produce derivatives evaluated for cytotoxicity and antiviral properties, highlighting the chemical's role in drug discovery (Attaby et al., 2007).
Novel Synthesis Methodologies
Bashiardes et al. (2009) described a novel synthesis methodology for nicotine and its analogues from nicotinaldehyde, emphasizing the compound's versatility in organic synthesis. This method utilized intramolecular [3+2] cycloaddition of azomethine ylides, demonstrating nicotinaldehyde's potential in synthesizing complex organic molecules (Bashiardes et al., 2009).
Enzyme Inhibition by Nicotinaldehydes
French et al. (2010) investigated nicotinamidases, enzymes that hydrolyze nicotinamide to nicotinic acid, and found that nicotinaldehydes are potent competitive inhibitors. This study underscores the relevance of nicotinaldehyde derivatives in probing enzyme mechanisms and designing enzyme inhibitors (French et al., 2010).
Applications in Herbicide Development
Yu et al. (2021) synthesized N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid, demonstrating their herbicidal activity. This suggests the potential of nicotinaldehyde derivatives in agricultural chemistry, particularly in the development of new herbicides (Yu et al., 2021).
Characterization and Spectroscopic Analysis
Jose and Mohan (2006) performed FT-IR and FT-RAMAN spectroscopic investigations on nicotinaldehyde, providing foundational knowledge on its vibrational modes and structural characteristics. Such studies are crucial for understanding the chemical and physical properties of nicotinaldehyde derivatives (Jose & Mohan, 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(cyclopropylmethoxy)pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-6-9-2-1-5-11-10(9)13-7-8-3-4-8/h1-2,5-6,8H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOXNPSSZSDLDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)nicotinaldehyde | |
CAS RN |
902835-88-5 |
Source
|
Record name | 2-(Cyclopropylmethoxy)nicotinaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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